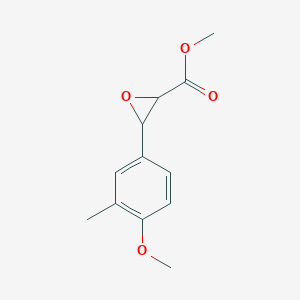
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate
Übersicht
Beschreibung
“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” is a specialized derivative of Piperonyl Methyl Ketone (PMK). It generally appears as a crystalline substance, ranging in color from white to off-white, with a unique aromatic smell . It is used in diverse industrial applications, notably in the pharmaceutical sector .
Synthesis Analysis
The synthesis of “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” has been developed on the basis of the highly enantioselective Mukaiyama aldol reaction of p-anisaldehyde with alpha,alpha-dichloro ketene silyl acetal .Molecular Structure Analysis
On a molecular scale, “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” comprises an array of carbon, hydrogen, and oxygen atoms configured in a unique structural arrangement . The empirical formula is C11H12O4 .Chemical Reactions Analysis
“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” exhibits sensitivity to external variables such as moisture, extreme temperatures, and exposure to UV light . Its hygroscopic qualities mean that it can attract and hold water molecules from its surrounding environment, a feature that may affect its long-term stability and efficacy in chemical reactions .Physical And Chemical Properties Analysis
“Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” displays limited solubility in water, but it readily dissolves in a host of organic solvents, including but not limited to, ethanol, methanol, and acetone . Its melting point is 69-71 °C .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Pharmaceutical Intermediates
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate is prominently used in asymmetric synthesis, particularly as a key intermediate in the production of diltiazem, a cardiovascular drug. The compound is synthesized using various methods, such as the chiral oxazaborolidine-mediated Mukaiyama aldol reaction (Imashiro & Kuroda, 2001), chiral dioxirane-mediated epoxidation (Seki et al., 2003), and enzymatic kinetic resolution (Cantele et al., 2001).
Chemo-Enzymatic Reactions
Chemo-enzymatic reactions involving methyl 3-(3-methyl-4-methoxyphenyl)glycidate have been explored for efficient synthesis processes. For instance, a study reports an eco-friendly and cost-effective route for synthesizing (2R,3S)-MPGM, an advanced chiral synthon for diltiazem, using a carbonyl reductase from Candida parapsilosis (Chen et al., 2021).
Enzymatic Hydrolysis
Enzymatic hydrolysis of phenylglycidate ester, a derivative of methyl 3-(3-methyl-4-methoxyphenyl)glycidate, has been studied for the synthesis of optically active intermediates used in diltiazem production. Serratia marcescens esterase was used for this purpose (Shibatani et al., 1992).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The Drug Enforcement Administration has designated “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate” as a list I chemical under the Controlled Substances Act (CSA), which subjects handlers (manufacturers, distributors, importers, and exporters) of this chemical to the chemical regulatory provisions of the CSA and its implementing regulations .
Relevant Papers Several papers have been published on “Methyl 3-(3-methyl-4-methoxyphenyl)glycidate”. One paper discusses the highly enantioselective Mukaiyama aldol reaction of p-anisaldehyde with alpha,alpha-dichloro ketene silyl acetal for its synthesis . Another paper reports on occupational contact dermatitis from this compound .
Eigenschaften
IUPAC Name |
methyl 3-(4-methoxy-3-methylphenyl)oxirane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-6-8(4-5-9(7)14-2)10-11(16-10)12(13)15-3/h4-6,10-11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWSKVDPNYTTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2C(O2)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801236474 | |
| Record name | Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-methyl-4-methoxyphenyl)glycidate | |
CAS RN |
122333-95-3 | |
| Record name | Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122333-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(4-methoxy-3-methylphenyl)-2-oxiranecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801236474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



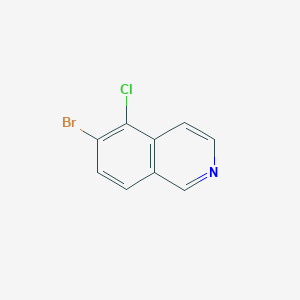
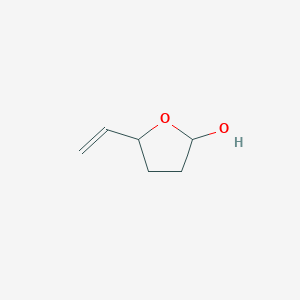
![Methyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate](/img/structure/B3223643.png)
![Pyrrolidine, 1-[2-[2-nitro-3-(phenylmethoxy)phenyl]ethenyl]-](/img/structure/B3223645.png)
![5,8-Difluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronicAcidPinacolEster](/img/structure/B3223649.png)
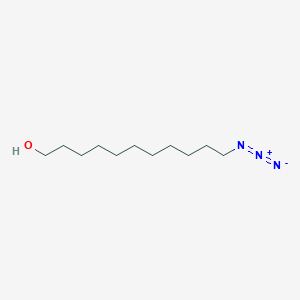

![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B3223661.png)
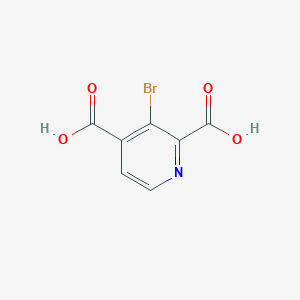



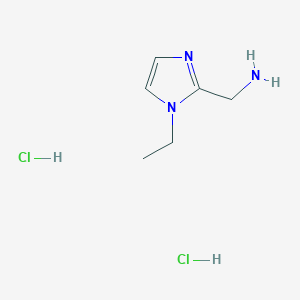
![4-Methoxy-3-(((3-(4-methoxybenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)methyl)benzaldehyde](/img/structure/B3223718.png)